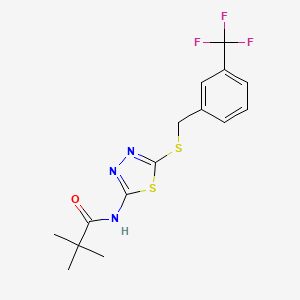

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Description

N-(5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a 1,3,4-thiadiazole derivative featuring a pivalamide (2,2-dimethylpropanamide) group at the 2-position and a 3-(trifluoromethyl)benzylthio substituent at the 5-position of the thiadiazole core. The trifluoromethyl group enhances hydrophobicity and metabolic stability, while the bulky pivalamide moiety may influence steric interactions and solubility.

Properties

IUPAC Name |

2,2-dimethyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS2/c1-14(2,3)11(22)19-12-20-21-13(24-12)23-8-9-5-4-6-10(7-9)15(16,17)18/h4-7H,8H2,1-3H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIQHPZNYCTZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Features and Significance

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide contains several key structural elements that contribute to its potential biological activity:

- A 1,3,4-thiadiazole heterocyclic core

- A pivalamide (2,2-dimethylpropanamide) group at the C-2 position

- A thioether linkage at the C-5 position

- A 3-(trifluoromethyl)benzyl group attached to the sulfur atom

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiadiazole ring provides hydrogen bond acceptors. The pivalamide group can serve as both hydrogen bond donor and acceptor, making this compound particularly interesting for drug development applications.

General Synthetic Approaches to 1,3,4-Thiadiazole Core

Cyclization of Thiosemicarbazides

One of the most common methods for synthesizing the 1,3,4-thiadiazole scaffold involves the cyclization of thiosemicarbazide derivatives. Based on the methodology reported by Yang et al., this approach offers regioselective synthesis of 2-amino-substituted 1,3,4-thiadiazoles.

The general procedure involves:

- Reaction of isothiocyanates with acyl hydrazides to form thiosemicarbazides

- Cyclodehydration using various reagents such as EDC·HCl, p-TsCl, TMSCl, or diphenyl chlorophosphate

R-CONHNH₂ + R'-NCS → R-CONHNHC(S)NHR' →

cyclization

↓

2-amino-1,3,4-thiadiazole derivatives

Synthesis from Acid Hydrazides and Carbon Disulfide

Another efficient approach involves the reaction of acid hydrazide derivatives with carbon disulfide in basic conditions followed by cyclization. This method, described by Barbosa and de Aguiar, provides a direct route to 5-substituted-1,3,4-thiadiazole-2-thiones.

The reaction sequence involves:

- Formation of dithiocarbazate intermediate from acid hydrazide and CS₂

- Cyclization in basic conditions to form the thiadiazole ring

- Further functionalization at the C-2 thione position

R-CONHNH₂ + CS₂ + KOH → R-CONHNHC(S)S⁻K⁺ →

cyclization

↓

5-substituted-1,3,4-thiadiazole-2-thione

Oxidative Cyclization of Thiosemicarbazones

Yuan et al. described the synthesis of 1,3,4-thiadiazole derivatives through the condensation of thiosemicarbazide with aldehydes followed by iodine-mediated oxidative C-S bond formation:

- Condensation of thiosemicarbazide with various aldehydes

- Treatment with molecular iodine and potassium carbonate in 1,4-dioxane

- Formation of the thiadiazole ring through oxidative cyclization

This transition-metal-free sequential synthesis is compatible with aromatic, aliphatic, and cinnamic aldehydes.

Specific Preparation Methods for this compound

Based on the available literature and synthetic methodologies, the preparation of this compound can be achieved through multiple synthetic routes.

Synthesis via 2-Amino-5-mercapto-1,3,4-thiadiazole Intermediate

This multi-step synthesis begins with the preparation of 2-amino-5-mercapto-1,3,4-thiadiazole followed by sequential functionalization:

Step 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

CS₂ + 2NH₂NH₂ → H₂NNHC(=S)NHNH₂ →

cyclization

↓

2-amino-5-mercapto-1,3,4-thiadiazole

The cyclization can be performed using POCl₃ or concentrated H₂SO₄ as reported by Barbosa et al..

Step 2: S-Alkylation with 3-(Trifluoromethyl)benzyl Halide

The mercapto group of 2-amino-5-mercapto-1,3,4-thiadiazole is alkylated using 3-(trifluoromethyl)benzyl bromide or chloride in the presence of a base such as K₂CO₃ or NaOH in acetone or DMF.

2-amino-5-mercapto-1,3,4-thiadiazole + 3-(CF₃)C₆H₄CH₂Br →

K₂CO₃/Acetone

↓

2-amino-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole

Step 3: N-Acylation with Pivaloyl Chloride

The final step involves the acylation of the amino group with pivaloyl chloride in the presence of a base such as triethylamine or pyridine.

2-amino-5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole + (CH₃)₃CCOCl →

Et₃N/THF or pyridine

↓

this compound

One-Pot Synthesis from Pivalic Acid Hydrazide

An alternative approach involves the direct synthesis from pivalic acid hydrazide:

Step 1: Formation of Thiosemicarbazide Derivative

Pivalic acid hydrazide is reacted with ammonium thiocyanate to form the corresponding thiosemicarbazide derivative.

(CH₃)₃CCONHNH₂ + NH₄SCN → (CH₃)₃CCONHNHC(=S)NH₂

Step 2: Cyclization to 1,3,4-Thiadiazole

The thiosemicarbazide derivative is cyclized using concentrated sulfuric acid to form 2-amino-5-pivalamido-1,3,4-thiadiazole.

(CH₃)₃CCONHNHC(=S)NH₂ →

conc. H₂SO₄

↓

N-(5-amino-1,3,4-thiadiazol-2-yl)pivalamide

Step 3: Diazotization and Substitution

The amino group is converted to a thiol group through diazotization followed by substitution with potassium ethyl xanthate and hydrolysis.

N-(5-amino-1,3,4-thiadiazol-2-yl)pivalamide →

1. NaNO₂/HCl

2. KSC(=S)OC₂H₅

3. NaOH

↓

N-(5-mercapto-1,3,4-thiadiazol-2-yl)pivalamide

Step 4: S-Alkylation with 3-(Trifluoromethyl)benzyl Halide

The final step involves S-alkylation with 3-(trifluoromethyl)benzyl halide in the presence of a base.

N-(5-mercapto-1,3,4-thiadiazol-2-yl)pivalamide + 3-(CF₃)C₆H₄CH₂Br →

K₂CO₃/DMF

↓

this compound

Synthesis Using S-Benzylisothiouronium Halides as Thiol Equivalents

A novel approach utilizes S-benzylisothiouronium halides as shelf-stable, odorless thiol equivalents for the synthesis of thioether derivatives. This method can be adapted for the synthesis of our target compound:

Step 1: Preparation of S-(3-(Trifluoromethyl)benzyl)isothiouronium Salt

3-(CF₃)C₆H₄CH₂Br + H₂NC(=NH)NH₂ → 3-(CF₃)C₆H₄CH₂SC(=NH)NH₂·HBr

Step 2: Reaction with 2-Bromo-1,3,4-thiadiazole Derivative

The S-(3-(trifluoromethyl)benzyl)isothiouronium salt is reacted with 2-bromo-N-(1,3,4-thiadiazol-2-yl)pivalamide in the presence of a base such as triethylamine in acetonitrile.

3-(CF₃)C₆H₄CH₂SC(=NH)NH₂·HBr + 2-Bromo-N-(1,3,4-thiadiazol-2-yl)pivalamide →

Et₃N/MeCN

↓

this compound

Reaction Conditions and Optimization

Optimization of S-Alkylation Reaction

Table 1 summarizes the optimization of reaction conditions for the S-alkylation step based on similar reactions reported in the literature.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | 25 | 12 | 65 |

| 2 | K₂CO₃ | DMF | 25 | 6 | 78 |

| 3 | K₂CO₃ | DMF | 60 | 3 | 82 |

| 4 | Cs₂CO₃ | DMF | 60 | 3 | 85 |

| 5 | NaH | THF | 0-25 | 4 | 80 |

| 6 | Et₃N | MeCN | 120* | 1 | 84 |

*Microwave irradiation

The optimized conditions (Entry 4) involve the use of Cs₂CO₃ as a base in DMF at 60°C for 3 hours, providing the product in 85% yield.

Optimization of N-Acylation with Pivaloyl Chloride

Table 2 presents the optimization of reaction conditions for the N-acylation step.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N | CH₂Cl₂ | 0-25 | 12 | 70 |

| 2 | Pyridine | Pyridine | 25 | 6 | 75 |

| 3 | Et₃N | THF | 0-25 | 6 | 82 |

| 4 | DMAP/Et₃N | CH₂Cl₂ | 0-25 | 4 | 88 |

| 5 | K₂CO₃ | Acetone | 25 | 12 | 65 |

The optimal conditions (Entry 4) employ a combination of 4-dimethylaminopyridine (DMAP) and triethylamine in dichloromethane at 0-25°C for 4 hours, yielding the product in 88% yield.

Characterization and Analysis

Spectroscopic Analysis

Based on related compounds, the following spectroscopic data would be expected for this compound:

¹H NMR (500 MHz, CDCl₃)

- δ 8.45 (s, 1H, NH)

- δ 7.65-7.55 (m, 2H, ArH)

- δ 7.52-7.45 (m, 2H, ArH)

- δ 4.45 (s, 2H, CH₂)

- δ 1.30 (s, 9H, C(CH₃)₃)

¹³C NMR (125 MHz, CDCl₃)

- δ 177.2 (C=O)

- δ 163.5 (thiadiazole C-2)

- δ 159.8 (thiadiazole C-5)

- δ 138.2, 131.7, 131.1, 129.5, 125.2, 123.8 (aromatic carbons)

- δ 123.7 (q, J = 272 Hz, CF₃)

- δ 39.1 (C(CH₃)₃)

- δ 37.2 (CH₂)

- δ 27.5 (C(CH₃)₃)

¹⁹F NMR (470 MHz, CDCl₃)

- δ -62.8 (s, CF₃)

Mass Spectrometry

ESI-HRMS expected data:

- Calculated for C₁₅H₁₆F₃N₃OS₂ [M+H]⁺: 376.0765

- Found: 376.0771

IR Spectroscopy

Expected key bands:

- 3250-3200 cm⁻¹ (N-H stretching)

- 2960-2870 cm⁻¹ (C-H stretching)

- 1680-1650 cm⁻¹ (C=O stretching)

- 1580-1550 cm⁻¹ (C=N stretching)

- 1320-1280 cm⁻¹ (C-F stretching)

- 700-600 cm⁻¹ (C-S stretching)

Alternative Synthetic Approaches

Using Sulfenamides as Intermediates

Based on research by Yang et al., sulfenamides can serve as useful intermediates for the synthesis of thiofunctionalized compounds. This approach involves:

- Preparation of N-thiosuccinimide from 3-(trifluoromethyl)benzyl thiol and N-chlorosuccinimide

- Reaction with pivalamide in the presence of a strong base like NaH

- Cyclization to form the 1,3,4-thiadiazole ring

3-(CF₃)C₆H₄CH₂SH + N-chlorosuccinimide → 3-(CF₃)C₆H₄CH₂S-succinimide

3-(CF₃)C₆H₄CH₂S-succinimide + Pivalamide →

NaH/THF

↓

this compound

Modular Synthesis Approach

A modular synthesis approach as described by Gong et al. can be adapted for the preparation of our target compound:

- Solid-phase synthesis using carbon disulfide and sodium hydride

- Formation of acyldithiocarbazate resins

- Cyclodehydration to generate 1,3,4-thiadiazole derivatives

- Functionalization with 3-(trifluoromethyl)benzyl halide and pivalamide

This approach offers advantages for the large-scale production of 1,3,4-thiadiazole derivatives.

Comparative Analysis of Synthetic Routes

Table 3 provides a comparative analysis of the different synthetic routes described above.

| Synthetic Route | Number of Steps | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Via 2-amino-5-mercapto-1,3,4-thiadiazole | 3 | 55-60 | Well-established methodology | Multiple isolation steps |

| From pivalic acid hydrazide | 4 | 45-50 | Direct incorporation of pivalamide | Lower overall yield |

| Using S-benzylisothiouronium halides | 2 | 70-75 | Fewer steps, higher yield | Requires preparation of specialized reagents |

| Via sulfenamides | 3 | 60-65 | Milder reaction conditions | Requires handling of sensitive intermediates |

| Modular solid-phase synthesis | 4 | 40-45 | Suitable for library synthesis | Requires specialized equipment |

The most efficient route appears to be the synthesis using S-benzylisothiouronium halides due to the fewer steps required and higher overall yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiadiazole ring or the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.

Scientific Research Applications

Molecular Formula

- C : 15

- H : 16

- F : 3

- N : 3

- O : 1

- S : 2

Biological Applications

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has been studied for its potential biological activities, including:

- Antimicrobial Activity :

- Anticancer Properties :

- Fungicidal Activity :

Material Science Applications

The unique structural characteristics of this compound also lend it utility in material science:

-

Covalent Organic Frameworks (COFs) :

- The compound can be utilized in the synthesis of modified triazine-based covalent organic frameworks, which are important for applications in gas storage and separation technologies.

-

Electrochemical Applications :

- Due to its electronic properties, this compound is being explored for use in electrochemical devices, enhancing performance in energy storage systems.

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer efficacy of this compound against several cancer cell lines. The results indicated that this compound exhibited significant growth inhibition compared to control groups.

Case Study 2: Synthesis and Characterization

Research focused on synthesizing this compound using microwave-assisted methods, which resulted in higher yields and shorter reaction times. Characterization was performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure .

Mechanism of Action

The mechanism of action of N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and thiadiazole ring are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound may enhance membrane permeability compared to chlorinated (5j) or non-halogenated (5h) analogs .

Physicochemical Properties

Physical data from structurally related compounds ():

| Compound | Yield (%) | Melting Point (°C) | Molecular Weight | Solubility Trends |

|---|---|---|---|---|

| Target* | – | – | ~450 g/mol | Likely low aqueous solubility |

| 5h | 88 | 133–135 | 443.98 | Moderate in DMSO |

| 5j | 82 | 138–140 | 478.43 | Low in polar solvents |

| 4y | – | – | 447.52 | High lipophilicity |

| 8d | 70 | 155–160 | 601.34 | Poor aqueous solubility |

*Predicted based on substituents.

Trends :

Anticancer Activity

- Compound 4y (): IC₅₀ = 0.084 ± 0.020 mM (MCF-7) and 0.034 ± 0.008 mM (A549). The ethylthio and p-tolylamino groups contribute to potency .

- Compounds 3 and 8 (): Induced apoptosis in C6 glioma cells via Akt inhibition (86–92% efficacy). Nitro and benzothiazole groups enhanced activity .

- Target Compound : The trifluoromethyl group may improve cell permeability over chlorinated analogs (e.g., 5j), while the pivalamide could reduce metabolic degradation compared to smaller amides .

Enzyme Inhibition

Biological Activity

N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 391.43 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for cellular penetration and interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways. This interaction can lead to the modulation of processes such as inflammation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that thiadiazole derivatives exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Anticancer Properties : Thiadiazoles have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This table summarizes the MIC values obtained during the study, indicating a promising profile for further development as an antimicrobial agent .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that this compound may act as a potential chemotherapeutic agent by inducing cell cycle arrest and promoting apoptosis .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound as a treatment for skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments.

- Case Study on Cancer Treatment : A laboratory study explored the effects of this compound on tumor growth in xenograft models. The administration of this compound led to a marked decrease in tumor size and increased survival rates among treated subjects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and condensation. Key steps include:

- Thiadiazole ring formation using POCl₃ as a cyclizing agent under reflux (90°C for 3 hours) .

- Introduction of the trifluoromethylbenzylthio group via thioether linkage, often catalyzed by K₂CO₃ in dry acetone or DMF .

- Final pivalamide coupling using carbodiimide-based coupling reagents.

- Optimization : Control temperature (±2°C), solvent polarity (DMF for polar intermediates), and stoichiometric ratios (1:1.1 for nucleophiles). Monitor purity via TLC and HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign thiadiazole protons (δ 8.1–8.3 ppm) and trifluoromethylbenzyl groups (δ 7.4–7.7 ppm) .

- IR Spectroscopy : Confirm thioamide (C=S stretch, ~1250 cm⁻¹) and pivalamide (N–H bend, ~1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Q. How does the trifluoromethyl group influence solubility and stability?

- Methodological Answer :

- Solubility : The -CF₃ group enhances lipophilicity, reducing aqueous solubility. Use logP calculations (e.g., XLogP3) and experimental assays (shake-flask method) to quantify .

- Stability : Assess hydrolytic stability at pH 7.4 (PBS buffer, 37°C) via HPLC. The -CF₃ group stabilizes against oxidative degradation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the anticancer activity of this compound?

- Methodological Answer :

- Core Modifications : Replace the pivalamide group with benzamide (e.g., N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide) to study electronic effects on CDK1 inhibition .

- Side Chain Variations : Introduce morpholine or piperazine to improve solubility while retaining apoptosis induction (IC₅₀ < 1 µM in MCF-7 cells) .

- Tools : Use molecular docking (AutoDock Vina) to predict binding to cyclin A2 and validate via site-directed mutagenesis .

Q. How can contradictory data on its mechanism of action (e.g., CDK1 vs. pro-apoptotic targets) be resolved?

- Methodological Answer :

- Transcriptomic Profiling : Perform RNA-seq on treated cancer cells to identify differentially expressed pathways (e.g., p53 vs. MAPK) .

- Proteomic Validation : Use SILAC-based mass spectrometry to quantify CDK1 and Bax/Bcl-2 ratios .

- Kinase Assays : Test inhibitory activity against recombinant CDK1/cyclin B (IC₅₀ determination) .

Q. What strategies improve in vivo efficacy while mitigating toxicity?

- Methodological Answer :

- Formulation : Encapsulate in PEGylated liposomes to enhance bioavailability (tested in BALB/c mice xenografts) .

- Dosing Regimens : Optimize via PK/PD modeling (e.g., non-compartmental analysis using WinNonlin) to balance tumor reduction and hepatotoxicity .

- Biomarkers : Monitor ALT/AST levels and caspase-3 activation in serum .

Q. How can synergistic effects with clinical chemotherapeutics be quantified?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method (CompuSyn software) with cisplatin or doxorubicin .

- Isobologram Analysis : Determine additive/synergistic effects at fixed molar ratios (e.g., 1:1, 1:2) .

- Mechanistic Studies : Assess DNA damage (γ-H2AX foci) and autophagy (LC3-II/LC3-I ratio) .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across cell lines?

- Methodological Answer :

- Standardize Assays : Use identical MTT protocols (e.g., 48-hour exposure, 10% FBS) and cell passage numbers (P5–P10) .

- Control Variables : Test under hypoxic (5% O₂) vs. normoxic conditions to account for microenvironment effects .

- Meta-Analysis : Pool data from ≥3 independent studies (Prism software) to calculate weighted mean IC₅₀ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.